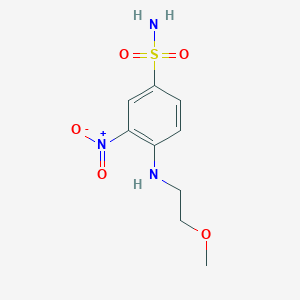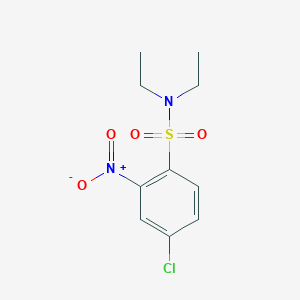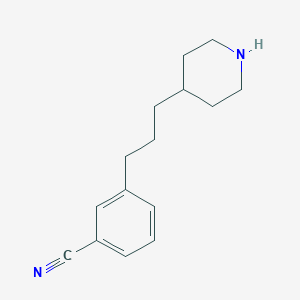
3-(3-Piperidin-4-ylpropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Piperidin-4-ylpropyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Piperidin-4-ylpropyl)benzonitrile typically involves the reaction of 4-piperidone with 3-bromopropylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon-bromine bond, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Piperidin-4-ylpropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form the corresponding N-oxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of the N-oxide derivative.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the specific reaction conditions.
Scientific Research Applications
3-(3-Piperidin-4-ylpropyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Piperidin-4-ylpropyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These compounds share a similar piperidine-propyl linkage but differ in the presence of a benzhydryl group and sulfonamide functionality.
Piperidine derivatives: A broad class of compounds that include various substitutions on the piperidine ring, leading to diverse biological activities.
Uniqueness
3-(3-Piperidin-4-ylpropyl)benzonitrile is unique due to its specific combination of a piperidine ring, propyl chain, and benzonitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(3-piperidin-4-ylpropyl)benzonitrile |
InChI |
InChI=1S/C15H20N2/c16-12-15-6-2-5-14(11-15)4-1-3-13-7-9-17-10-8-13/h2,5-6,11,13,17H,1,3-4,7-10H2 |
InChI Key |
LMSXOYAHAZNTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


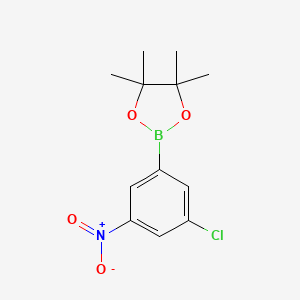
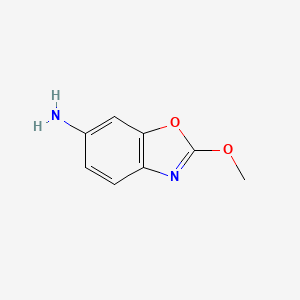
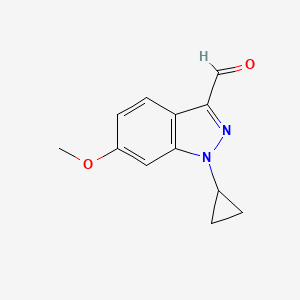



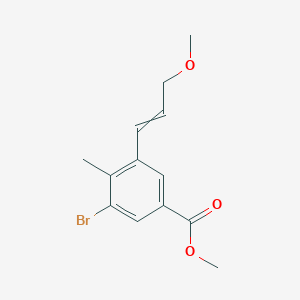
![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
